molecular formula C6H9NS B14327923 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile CAS No. 105643-81-0

2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile

Cat. No.: B14327923
CAS No.: 105643-81-0
M. Wt: 127.21 g/mol
InChI Key: WKXSTPMXXQKOQN-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is an organic compound characterized by the presence of a nitrile group and a sulfanyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile typically involves the reaction of prop-2-en-1-yl sulfide with a suitable nitrile precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: Contains a thieno[3,2-d]pyrimidin-4-one core with similar sulfanyl substitution.

Uniqueness

2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile is unique due to the presence of both a nitrile and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

105643-81-0

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

2-prop-2-enylsulfanylpropanenitrile

InChI

InChI=1S/C6H9NS/c1-3-4-8-6(2)5-7/h3,6H,1,4H2,2H3

InChI Key

WKXSTPMXXQKOQN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)SCC=C

Origin of Product

United States

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